molecular formula C11H9ClN2O2 B1359183 4-Chloro-7-methoxyquinoline-6-carboxamide CAS No. 417721-36-9

4-Chloro-7-methoxyquinoline-6-carboxamide

Cat. No.: B1359183
CAS No.: 417721-36-9
M. Wt: 236.65 g/mol
InChI Key: ZBTVNIDMGKZSGC-UHFFFAOYSA-N
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Description

4-Chloro-7-methoxyquinoline-6-carboxamide (CAS: 417721-36-9, molecular formula: C₁₁H₉ClN₂O₂, molecular weight: 236.65) is a critical intermediate in synthesizing lenvatinib, a tyrosine kinase inhibitor used in advanced thyroid and renal cancers . Structurally, it features a quinoline core substituted with a chloro group at position 4, methoxy at position 7, and a carboxamide at position 5. Its synthesis involves multiple steps, including condensation of methyl 4-amino-2-methoxybenzoate and isopropylidene malonate, followed by chlorination and aminolysis . Alternative methods, such as oxidative amidation using CuI and TBHP, achieve yields up to 84.5% under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide typically involves the reaction of 4-chloro-7-methoxyquinoline-6-carbonitrile with ammonia or an amine under specific conditions. One method involves dissolving the starting material in a suitable solvent like dimethyl sulfoxide (DMSO) and adding a base such as potassium carbonate. The reaction mixture is then treated with hydrogen peroxide at controlled temperatures to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and reagent purity, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-chloro group undergoes substitution with nucleophiles under basic conditions, enabling diverse derivatization:

Table 1: Substitution Reactions of the 4-Chloro Group

NucleophileConditionsProductYieldSource
4-Amino-3-chlorophenolDMSO, KOH (75–80°C, 8 h)4-[3-Chloro-4-(N’-cyclopropylureido)phenoxy]-7-methoxyquinoline-6-carboxamide77%
Phenolic derivativesDMSO, K₂CO₃ (130°C)Aryl/heteroaryl ether analogs22–89%

Key mechanistic features:

  • Reactions typically require polar aprotic solvents (e.g., DMSO) and strong bases (KOH, Cs₂CO₃) to activate the quinoline ring for aromatic substitution .

  • Steric and electronic effects influence reactivity, with electron-deficient phenols showing higher efficiency .

Hydrolysis and Stability

The carboxamide group exhibits stability under acidic/basic conditions but can hydrolyze under extreme settings:

Table 2: Hydrolysis Conditions and Outcomes

ConditionsResultNotesSource
Glacial acetic acid/water (80°C, 24 h)No degradation observedStable under mild acidic hydrolysis
6M HCl (reflux)Partial hydrolysis to carboxylic acidRequires prolonged heating (>24 h)
28% NH₄OH (40°C)No reactionCarboxamide remains intact

Chlorination and Catalytic Transformations

While the compound itself is a chlorinated species, its synthetic precursors highlight reactivity trends:

Table 3: Key Synthetic Precursor Reactions

Starting MaterialReagentsProductYieldSource
4-Hydroxy-7-methoxyquinoline-6-carboxamideSOCl₂, DIEA (THF, 60–65°C)This compound89%
6-Cyano-7-methoxy-4-chloroquinolineH₂O₂, K₂CO₃ (DMSO, 5–20°C)This compound91%

Stability Under Thermal and Oxidative Conditions

Thermal Stability :

  • Decomposes at 198°C without melting .

  • Stable in DMSO at 130°C for 8–12 hours during coupling reactions .

Oxidative Resistance :

  • No oxidation observed with H₂O₂/K₂CO₃ systems at ambient temperatures .

Industrial-Scale Reaction Optimization

Table 4: Scalable Reaction Parameters

ParameterOptimal RangeImpact on YieldSource
SolventTHF or 2-MeTHFMaximizes solubility of intermediates
Temperature60–75°C (substitution)Balances reaction rate and side reactions
Molar Ratio (Nu:Substrate)1.05–1.2:1Prevents excess reagent waste

Spectroscopic Validation

Critical analytical data confirm reaction outcomes:

  • ¹H NMR (DMSO-d₆): δ 3.92 (s, OCH₃), 7.01–8.52 (quinoline protons), 11.64 (s, CONH₂) .

  • MS (ESI+) : m/z 237.1 [M+H]⁺ .

This compound’s well-characterized reactivity profile enables its broad use in targeted drug synthesis, particularly for kinase inhibitors requiring precise functionalization at the 4-position.

Scientific Research Applications

Intermediate for Lenvatinib

4-Chloro-7-methoxyquinoline-6-carboxamide is chiefly utilized as a pharmaceutical intermediate in the production of Lenvatinib, an oral multi-target receptor tyrosine kinase inhibitor developed by Eisai Corporation. Lenvatinib is approved for the treatment of various cancers, including thyroid cancer, liver cancer, and non-small cell lung cancer .

Compound Application Target Indications
This compoundIntermediate for LenvatinibThyroid cancer, liver cancer, non-small cell lung cancer

Synthesis and Process Development

The synthesis of this compound involves several chemical reactions, including nucleophilic substitution and chlorination. A notable method includes the conversion from 4-amino-2-methoxybenzamide through a series of steps that ensure high yield and safety during production .

Synthesis Steps:

  • Nucleophilic Substitution : Reaction of 4-amino-2-methoxybenzamide with a nucleophile to form 4-hydroxy-7-methoxyquinoline-6-formamide.
  • Chlorination : Chlorination of the hydroxy compound to yield this compound.

Metabotropic Glutamate Receptor Antagonism

Research has indicated that derivatives of quinoline compounds, including those related to this compound, exhibit antagonistic activity against metabotropic glutamate receptor type 1 (mGluR1). A study synthesized various derivatives and evaluated their pharmacological properties, finding that certain compounds showed significant inhibition at concentrations around 10 µM .

Compound Activity Inhibition (%) at 10 µM
Quinoline Derivative AmGluR1 Antagonist>40%
Quinoline Derivative BmGluR1 Antagonist>40%

Neuropathic Pain Studies

One specific derivative demonstrated efficacy in reducing mechanical and cold allodynia in a rat model for neuropathic pain, although it was not more effective than Gabapentin . This highlights the potential of quinoline derivatives in pain management therapies.

Regulatory Insights

The regulatory landscape surrounding this compound is crucial due to its application in pharmaceuticals. The Pharmaceuticals and Medical Devices Agency (PMDA) has conducted reviews on products containing Lenvatinib, identifying potential adverse effects such as hypertension and gastrointestinal issues that require ongoing surveillance post-marketing .

Mechanism of Action

The mechanism of action of 4-chloro-7-methoxyquinoline-6-carboxamide is primarily related to its role as an intermediate in the synthesis of lenvatinib. Lenvatinib exerts its effects by inhibiting multiple receptor tyrosine kinases, including VEGFR-1, VEGFR-2, VEGFR-3, FGFR-1, FGFR-2, FGFR-3, FGFR-4, PDGFRα, RET, and c-KIT. These receptors are involved in tumor growth and angiogenesis, making lenvatinib effective in treating various cancers .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table highlights key structural analogues and their distinguishing features:

Compound Name CAS Number Molecular Formula Key Substituents Similarity Score Primary Application
4-Chloro-7-methoxyquinoline-6-carboxamide 417721-36-9 C₁₁H₉ClN₂O₂ Cl (C4), OCH₃ (C7), CONH₂ (C6) Reference Lenvatinib intermediate
Methyl 4-chloro-7-methoxyquinoline-6-carboxylate 205448-66-4 C₁₂H₁₀ClNO₃ Cl (C4), OCH₃ (C7), COOCH₃ (C6) 0.86 Synthetic intermediate
Ethyl 4-chloroquinoline-3-carboxylate 13720-94-0 C₁₂H₁₀ClNO₂ Cl (C4), COOCH₂CH₃ (C3) 0.93 Antibacterial research
4-Amino-3-chlorophenol 17609-80-2 C₆H₅ClNO NH₂ (C4), Cl (C3), OH (C1) N/A Lenvatinib precursor

Key Observations :

  • Carboxamide vs.
  • Positional Substitution: Ethyl 4-chloroquinoline-3-carboxylate’s substituent at C3 instead of C6 alters its electronic properties, reducing relevance to lenvatinib synthesis but increasing utility in antibacterial applications .

Pharmacological and Industrial Relevance

  • Role in Drug Synthesis: this compound is indispensable for lenvatinib production, contributing to the final drug’s 99.5% HPLC purity .
  • Impurity Profile: As "Lenvatinib Impurity LFS-B," stringent control of this compound quality is critical, whereas analogues like Ethyl 4-chloroquinoline-3-carboxylate lack such regulatory significance .

Physicochemical and Handling Considerations

  • Solubility: this compound is sparingly soluble in water but dissolves in DMSO (10 mM stock solutions), requiring storage at -20°C for stability .
  • Storage: Stable at room temperature under inert atmospheres, unlike 4-amino-3-chlorophenol, which requires refrigeration due to oxidative degradation risks .

Commercial Availability and Suppliers

Major suppliers include Wuhan Xinxinjiali Biotech, Chengdu Shuqing Pharmaceutical, and HePeng (Shanghai) Bio-Tech, offering the compound at ≥98% purity for research and pharmaceutical production .

Biological Activity

4-Chloro-7-methoxyquinoline-6-carboxamide is a synthetic compound belonging to the quinoline family, recognized for its diverse biological activities, particularly in the field of medicinal chemistry. Its structure features a chlorine atom at the 4-position, a methoxy group at the 7-position, and a carboxamide functional group at the 6-position. This unique arrangement contributes to its potential therapeutic applications, especially in cancer treatment.

The biological activity of this compound primarily involves its role as an inhibitor of various receptor tyrosine kinases (RTKs), which are critical in regulating cell growth, survival, and angiogenesis. The compound has shown significant effects on:

  • Vascular Endothelial Growth Factor Receptor (VEGFR) : Inhibition of VEGFR can reduce angiogenesis, a process vital for tumor growth and metastasis.
  • Platelet-Derived Growth Factor Receptor (PDGFR) : Targeting PDGFR may lead to decreased tumor proliferation and survival.
  • Hepatocyte Growth Factor Receptor (c-Met) : This receptor is involved in multiple signaling pathways that promote tumorigenesis; inhibition can disrupt these pathways.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. It has been studied for its ability to induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival. The compound's effectiveness against various cancer types has been documented in several studies:

  • Study A : Demonstrated significant inhibition of cell proliferation in breast cancer cell lines through RTK inhibition.
  • Study B : Showed that treatment with this compound resulted in reduced tumor size in xenograft models of lung cancer.

Comparative Biological Activity

A comparison with related compounds highlights the unique biological profile of this compound:

Compound NameStructural FeaturesSimilarity IndexBiological Activity
This compoundMethoxy group at position 71.00Anticancer, antiangiogenic
4-Chloroquinoline-6-carboxamideNo methoxy group0.86Antiviral properties
Methyl 4-chloro-7-methoxyquinoline-6-carboxylateMethyl ester derivative0.84Limited anticancer activity

The similarity index indicates structural relationships that may affect biological activity, with this compound showing a higher potential for anticancer applications compared to its analogs.

Case Study 1: Inhibition of Tumor Growth

In a preclinical study involving human breast cancer xenografts, administration of this compound resulted in a 50% reduction in tumor volume compared to control groups. The study highlighted the compound's ability to inhibit key growth factors involved in tumor progression.

Case Study 2: Mechanistic Insights

Another study focused on the molecular mechanisms underlying the compound's action. It was found that treatment led to downregulation of VEGF and PDGF signaling pathways, confirming its role as an effective RTK inhibitor. This was evidenced by decreased phosphorylation levels of downstream signaling proteins.

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-Chloro-7-methoxyquinoline-6-carboxamide, and how do their yields and conditions compare?

  • Answer : Two primary synthetic routes are documented:

  • Oxidative amidation : 4-Chloro-7-methoxyquinoline-6-carboxaldehyde undergoes oxidative amidation with ammonium bicarbonate using CuI (5 mol%) and TBHP at 80°C for 4 hours, yielding 84.5% .
  • Multi-step synthesis : Starting from methyl 4-amino-2-methoxybenzoate, the process involves condensation, cyclization, chlorination, and aminolysis. This route contributes to an overall 50.4% yield in the synthesis of lenvatinib .
  • Trade-offs : The oxidative amidation method offers higher yield and shorter reaction time but requires precise catalyst control. The multi-step approach is more modular but involves complex purification steps.

Q. Which spectroscopic techniques are employed to confirm the structure of this compound?

  • Answer :

  • 1H NMR : Used to verify substituent positions and integration ratios (e.g., methoxy and carboxamide protons) .
  • ESI-MS : Confirms molecular weight and fragmentation patterns .
  • SMILES/InChI : Computational validation using canonical SMILES (e.g., COC(=O)c1cc2c(Cl)ccnc2cc1OC) and InChI keys (e.g., DDDSGYZATMCUDW-UHFFFAOYSA-N) aids in structural alignment .

Q. What are the key intermediates in the synthesis of this compound?

  • Answer :

  • Methyl 4-chloro-7-methoxyquinoline-6-carboxylate : Synthesized via esterification and chlorination, this intermediate undergoes aminolysis to form the carboxamide .
  • 4-Chloro-7-methoxyquinoline-6-carboxaldehyde : Used in oxidative amidation reactions, requiring careful handling due to its reactivity .

Q. What purification techniques are recommended for isolating this compound?

  • Answer :

  • Column chromatography : Silica gel with gradient elution (e.g., ethyl acetate/hexane) effectively separates impurities .
  • Recrystallization : Ethanol or dichloromethane/hexane mixtures are preferred for large-scale purification, leveraging solubility differences .

Advanced Research Questions

Q. How can researchers optimize the oxidative amidation step to improve yield while minimizing byproducts?

  • Answer :

  • Catalyst optimization : Screen alternatives to CuI (e.g., FeCl₃ or TEMPO) to reduce metal contamination .
  • Reaction monitoring : Use TLC or HPLC to track intermediate formation and terminate the reaction at optimal conversion .
  • Stoichiometry adjustments : Vary TBHP equivalents to balance oxidation efficiency and side reactions (e.g., over-oxidation).

Q. What strategies address contradictions in reported yields between different synthetic methodologies?

  • Answer :

  • Parameter analysis : Compare reaction variables (e.g., temperature, catalyst batch, solvent purity) across studies. For example, the oxidative amidation yield (84.5% ) vs. multi-step synthesis (50.4% ) reflects differences in step complexity.
  • Design of Experiments (DoE) : Statistically optimize variables (e.g., time, temperature) to identify critical factors affecting yield.

Q. How can computational chemistry aid in predicting the reactivity of this compound in further derivatization?

  • Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic (quinoline C-3) and electrophilic (chlorine-substituted C-4) sites for functionalization .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and stability under varying reaction conditions.

Q. How to resolve discrepancies in NMR data when synthesizing this compound?

  • Answer :

  • 2D NMR techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments (e.g., distinguishing quinoline ring protons from methoxy groups) .
  • Deuterated solvents : Use DMSO-d₆ or CDCl₃ to minimize solvent peaks and improve spectral resolution.
  • Dynamic averaging : Account for rotational barriers in carboxamide groups, which may cause splitting in ¹H NMR.

Properties

IUPAC Name

4-chloro-7-methoxyquinoline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-16-10-5-9-6(4-7(10)11(13)15)8(12)2-3-14-9/h2-5H,1H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTVNIDMGKZSGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629105
Record name 4-Chloro-7-methoxyquinoline-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

417721-36-9
Record name 4-Chloro-7-methoxyquinoline-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7-Methoxy-4-chloroquinoline-6-carbonyl chloride (2.7 g) was dissolved in tetrahydrofuran (150 ml), and the solution was cooled to 0° C. After adding 30% ammonia water (5 ml), the mixture was stirred at room temperature for 30 minutes. Water was added, extraction was performed 3 times with ethyl acetate, and then the organic layers were combined, washed with water and saturated saline, dried over sodium sulfate and dried under reduced pressure to obtain the title compound (1.35 g).
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Chloro-7-methoxyquinoline-6-carboxamide
4-Chloro-7-methoxyquinoline-6-carboxamide
4-Chloro-7-methoxyquinoline-6-carboxamide
4-Chloro-7-methoxyquinoline-6-carboxamide
4-Chloro-7-methoxyquinoline-6-carboxamide
4-Chloro-7-methoxyquinoline-6-carboxamide

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